Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Cyclobutylphenyl)boronic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Cyclobutylphenyl)boronic Acid
Executive Summary
In modern drug discovery, the strategic incorporation of cycloalkyl groups onto aromatic scaffolds is a proven tactic to modulate lipophilicity, improve metabolic stability, and dictate specific conformational geometries. (2-Cyclobutylphenyl)boronic acid serves as a critical building block for synthesizing sterically encumbered biaryl systems via transition-metal-catalyzed cross-coupling. This whitepaper provides an authoritative analysis of its physicochemical properties, exact mass spectrometry profiles, and optimized, self-validating protocols for its application in synthetic workflows.
Physicochemical Architecture and Exact Mass Profiling
Accurate identification and quality control of boronic acids are paramount, as these compounds are prone to dehydration, forming boroxines (trimers) under ambient conditions. The exact monoisotopic mass is the definitive identifier during High-Resolution Mass Spectrometry (HRMS) validation.
Below is the consolidated physicochemical data for (2-Cyclobutylphenyl)boronic acid, synthesized from authoritative chemical registries[1][2].
Table 1: Core Physicochemical Identifiers
| Parameter | Value | Analytical Significance |
| CAS Registry Number | 1[1] | Primary regulatory and supply chain identifier. |
| Monoisotopic Exact Mass | 176.10086 Da[2] | Critical for TOF/Orbitrap HRMS calibration and identification. |
| Molecular Weight | 176.02 g/mol | Used for stoichiometric calculations in cross-coupling. |
| Molecular Formula | C10H13BO2 | Determines the theoretical isotope distribution pattern. |
| SMILES | OB(C1=CC=CC=C1C2CCC2)O | Enables in silico structural modeling and cheminformatics. |
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
To facilitate accurate LC-MS validation, the following predicted adducts and their corresponding mass-to-charge (m/z) ratios must be monitored. The loss of water is a common diagnostic fragmentation pathway for boronic acids[2].
| Adduct Type | Exact m/z | Predicted Collision Cross Section (CCS, Ų) | Causality / Diagnostic Value |
| [M+H]+ | 177.10814 | 134.9 | Primary target for positive mode ESI. |
| [M-H]- | 175.09358 | 138.7 | Primary target for negative mode ESI. |
| [M+Na]+ | 199.09008 | 139.6 | Common in samples with trace sodium salts. |
| [M+H-H2O]+ | 159.09812 | 124.0 | Diagnostic peak indicating in-source dehydration. |
Mechanistic Paradigms: Overcoming Steric Encumbrance
The ortho-cyclobutyl substitution presents a distinct synthetic challenge. During a standard Suzuki-Miyaura cross-coupling, the transmetalation step—where the aryl group transfers from boron to the palladium(II) center—is highly sensitive to steric bulk.
If transmetalation is too slow, the boronic acid is susceptible to protodeboronation (cleavage of the C-B bond by water/base), leading to the formation of cyclobutylbenzene as a dead-end byproduct. To counteract this, the catalytic system must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos). These ligands accelerate reductive elimination and stabilize the reactive monomeric Pd(0) species, driving the reaction forward before degradation can occur.
Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetalation step.
Self-Validating Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
This protocol is engineered as a self-validating system. By incorporating an internal standard and utilizing a biphasic solvent system, the protocol inherently suppresses protodeboronation while allowing real-time reaction monitoring.
Causality of Reagents:
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Catalyst/Ligand: Pd2(dba)3 with SPhos. The electron-rich SPhos ligand facilitates the difficult transmetalation of the ortho-substituted boronic acid.
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Base: K3PO4 (aqueous). A mild, inorganic base is chosen over stronger bases (like NaOH) to prevent accelerated protodeboronation of the boronic acid.
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Solvent: Toluene/H2O (10:1). The biphasic nature ensures the active boronate species forms at the interface, protecting the bulk boronic acid from continuous aqueous exposure.
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under argon, charge the aryl halide (1.0 equiv), (2-Cyclobutylphenyl)boronic acid (1.5 equiv, to account for minor degradation), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).
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Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for quantitative NMR/UPLC tracking.
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Solvent & Base Introduction: Inject degassed Toluene (0.2 M) followed by a degassed aqueous solution of K3PO4 (3.0 equiv). Self-Validation Checkpoint: Take a 10 µL baseline aliquot, dilute in MeCN, and analyze via UPLC to establish the t=0 ratio of starting material to the internal standard.
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Thermal Activation: Heat the biphasic mixture to 90°C with vigorous stirring (1000 rpm) to maximize interfacial surface area.
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Reaction Monitoring: At t=2h and t=4h, pull 10 µL aliquots. The reaction is deemed complete when the aryl halide peak area relative to the internal standard is <1%.
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Quenching & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: LC-HRMS Validation of the Boronic Acid
Because boronic acids dynamically trimerize into boroxines, standard LC-MS methods often yield confusing spectra. This protocol uses soft ionization and cold sample preparation to validate the exact mass (176.10086 Da) while preventing in-source artifacts.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of (2-Cyclobutylphenyl)boronic acid in 1 mL of cold (4°C) Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Causality: Cold preparation shifts the equilibrium away from the dehydrated boroxine trimer back to the free boronic acid.
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Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column. Run a fast, mild gradient (5% to 95% MeCN over 3 minutes) to minimize on-column thermal degradation.
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Soft Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Crucial Adjustment: Lower the capillary temperature to 250°C and reduce the fragmentor voltage. Causality: High source temperatures artificially induce the loss of H2O, generating the[M+H-H2O]+ peak (159.09812 m/z) instead of the parent ion.
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Data Processing: Extract the ion chromatogram for 177.10814 m/z (± 5 ppm window). Self-Validation Checkpoint: The isotopic pattern must match the theoretical distribution for C10H13BO2, confirming the absence of co-eluting isobaric impurities.
LC-HRMS analytical workflow for the exact mass validation of boronic acids.
References
- (2-cyclobutylphenyl)boronic acid — Chemical Substance Information.NextSDS.
- 1629184-01-5 | (2-Cyclobutylphenyl)boronic acid.BLD Pharm.
- (2-cyclobutylphenyl)boronic acid (C10H13BO2).PubChemLite (Université du Luxembourg).
